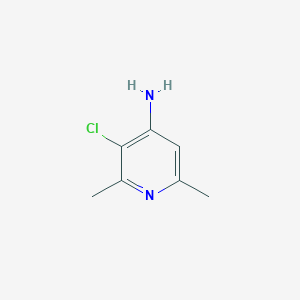

3-Chloro-2,6-dimethyl-pyridin-4-ylamine

Description

Properties

Molecular Formula |

C7H9ClN2 |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

3-chloro-2,6-dimethylpyridin-4-amine |

InChI |

InChI=1S/C7H9ClN2/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3,(H2,9,10) |

InChI Key |

BJJONPBLZUOITC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-dimethyl-pyridin-4-ylamine typically involves the chlorination of 2,6-dimethylpyridine followed by amination. One common method includes the reaction of 2,6-dimethylpyridine with chlorine gas in the presence of a catalyst to form 3-chloro-2,6-dimethylpyridine. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,6-dimethyl-pyridin-4-ylamine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or alkoxides in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyridines, nitro derivatives, and biaryl compounds are some of the major products formed from these reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 3-Chloro-2,6-dimethyl-pyridin-4-ylamine exhibits potential anticancer properties. It acts as an inhibitor of specific enzymes involved in cancer progression. For instance, studies have shown that compounds structurally similar to this compound can inhibit lysyl oxidase-like 2 (LOXL2), an enzyme implicated in extracellular matrix remodeling associated with cancer metastasis. This inhibition leads to reduced invasive potential in various cancer cell lines .

Case Study: Cervical Cancer Model

In a study involving nude mice injected with cervical cancer cells, administration of a LOXL2 inhibitor similar to this compound resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days, demonstrating its potential as a therapeutic agent against cervical cancer .

Chemical Biology

Synthesis of C-Nucleosides

this compound is utilized in the synthesis of C-nucleosides, which are important analogues of natural nucleosides. These compounds have applications in antiviral and anticancer therapies. The synthesis involves the use of palladium-catalyzed reactions that yield various derivatives with potential biological activity .

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | Product Structure |

|---|---|---|---|

| Pd-catalyzed amination | LiN(SiMe₃)₂ + Ph₃SiNH₂ | 68 | 2-amino-6-methylpyridine C-nucleoside |

| Sonogashira cross-coupling | Trimethylsilylacetylene | 56 | 2-ethynyl-6-methylpyridine C-nucleoside |

| Deprotection | Et₃N·3HF | 82 | Free C-nucleoside |

Material Science

Polymerization and Material Development

The compound's reactivity makes it suitable for developing advanced materials through polymerization techniques. Its chlorinated structure allows for functionalization that can enhance the properties of polymers used in coatings and pharmaceuticals.

Impact on Cell Proliferation

In vitro studies have demonstrated that this compound significantly reduces the viability of certain cancer cell lines when tested using MTT assays. This suggests its potential use as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dimethyl-pyridin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds are structurally or functionally related to 3-Chloro-2,6-dimethyl-pyridin-4-ylamine:

Physicochemical Properties

- Steric Effects : The 2,6-dimethyl groups in this compound create significant steric hindrance, reducing accessibility of the amine group compared to 4-Chloropyridin-2-ylamine . This may limit its participation in bulkier reactions.

- Electronic Effects : The chlorine atom at C3 deactivates the pyridine ring, directing electrophilic substitutions to specific positions. In contrast, the nitro and trifluoromethyl groups in the benzenamine derivative strongly withdraw electrons, making the aromatic core less reactive.

- Solubility: The NH₂ group in pyridinamines enhances water solubility compared to non-polar derivatives like 3-chloro-N-phenyl-phthalimide , which is more lipophilic due to its phenyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2,6-dimethyl-pyridin-4-ylamine, and how can reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution : Start with 3-chloro-2,6-dimethylpyridine and perform amination using ammonia under high-pressure conditions (e.g., autoclave, 100–150°C). Monitor reaction progress via TLC or HPLC .

- Metal-catalyzed coupling : Use palladium-catalyzed Buchwald-Hartwig amination with 3-chloro-2,6-dimethylpyridine and an ammonia equivalent (e.g., LiHMDS). Optimize catalyst loading (5–10 mol%) and solvent (toluene/DMF) to reduce byproducts .

- Yield considerations : Contradictions in reported yields (e.g., 40–75%) may arise from impurities in starting materials or incomplete dehalogenation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

- NMR analysis :

- 1H NMR : Expect aromatic protons as a singlet (δ 6.8–7.2 ppm) due to symmetry. Methyl groups (2,6-positions) appear as singlets at δ 2.3–2.5 ppm.

- 13C NMR : Pyridine carbons resonate at δ 120–150 ppm; methyl carbons at δ 20–25 ppm.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyridin-4-ylamine derivatives in kinase inhibition studies?

- Case study : While this compound is not directly studied, structurally similar compounds (e.g., SB-202190, a p38 MAPK inhibitor ) show variability in IC₅₀ values due to assay conditions (e.g., ATP concentration, cell type).

- Experimental design :

- Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding artifacts from fluorescent probes.

- Validate results across multiple cell lines (e.g., HeLa vs. MCF-7) to assess cell-specific effects .

- Data interpretation : Conflicting IC₅₀ values (e.g., 10 nM vs. 50 nM) may reflect off-target interactions or metabolite interference. Perform kinome-wide profiling to confirm selectivity .

Q. How can computational modeling predict the reactivity of the amino group in this compound for derivatization?

- DFT calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to determine electron density at the amino group. The lone pair on NH₂ is partially delocalized into the pyridine ring, reducing nucleophilicity.

- Predict regioselectivity for reactions (e.g., Schiff base formation): The para-amino group is less reactive than meta-substituted analogs due to steric hindrance from methyl groups .

Q. What analytical challenges arise in quantifying degradation products of this compound under oxidative conditions?

- HPLC-MS/MS method :

- Column: C18, 2.6 µm particle size; mobile phase: 0.1% formic acid in water/acetonitrile.

- Detect degradation products (e.g., chlorinated quinones) via MRM transitions.

- Contradictions : Discrepancies in degradation rates (e.g., t₁/₂ = 24 h vs. 48 h) may stem from light exposure or trace metal catalysts. Use dark vials and EDTA to stabilize samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.